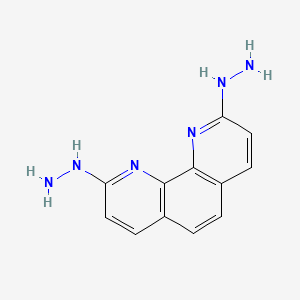

2,9-Dihydrazinyl-1,10-phenanthroline

Description

Contextualization within the Field of Substituted Phenanthroline Chemistry

1,10-Phenanthroline (B135089) and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in various chemical disciplines. rsc.orged.ac.ukresearchgate.net The rigid, planar structure and the presence of two nitrogen atoms in a chelating arrangement make phenanthrolines exceptional ligands for a wide array of metal ions. wikipedia.org The ability to introduce a diverse range of functional groups at various positions on the phenanthroline core allows for the fine-tuning of their electronic, steric, and photophysical properties. rsc.org

Substituents at the 2 and 9 positions, in particular, have a profound impact on the coordination geometry of the resulting metal complexes. Bulky groups in these positions can sterically hinder the formation of tris-chelated octahedral complexes, which are common for the unsubstituted 1,10-phenanthroline, and instead favor the formation of tetrahedral or pentacoordinate species. wikipedia.org This steric influence is a key principle in the design of specific catalysts and molecular sensors.

The introduction of hydrazinyl groups (-NHNH2) into organic molecules is known to impart unique reactivity. Hydrazinyl moieties can act as nucleophiles, can be readily condensed with aldehydes and ketones to form hydrazones, and can serve as building blocks for more complex heterocyclic systems. In the context of phenanthroline chemistry, hydrazinyl substituents are expected to introduce new coordination modes and reactive sites. For instance, the synthesis of 2-hydrazino-1,10-phenanthroline has been reported, and its coordination chemistry with iron(II) and nickel(II) has been investigated, revealing its potential as a tridentate ligand. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

74339-62-1 |

|---|---|

Molecular Formula |

C12H12N6 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

(9-hydrazinyl-1,10-phenanthrolin-2-yl)hydrazine |

InChI |

InChI=1S/C12H12N6/c13-17-9-5-3-7-1-2-8-4-6-10(18-14)16-12(8)11(7)15-9/h1-6H,13-14H2,(H,15,17)(H,16,18) |

InChI Key |

NAELFNRXVZQGHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)NN)N=C(C=C2)NN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques in 2,9 Dihydrazinyl 1,10 Phenanthroline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,9-Dihydrazinyl-1,10-phenanthroline in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the phenanthroline core resonate in the aromatic region, typically between 7.5 and 9.2 ppm. researchgate.net The specific chemical shifts and coupling patterns of these protons (H-3, H-4, H-5, H-7, H-8) are sensitive to the electronic effects of the hydrazinyl substituents at the C-2 and C-9 positions. The introduction of the hydrazinyl groups is expected to cause a shift in the signals of the adjacent protons compared to the unsubstituted 1,10-phenanthroline (B135089). researchgate.net Furthermore, the protons of the -NH₂ and -NH- groups of the hydrazinyl substituents would give rise to distinct signals, which can be confirmed by D₂O exchange experiments.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbon atoms of the phenanthroline ring system show characteristic signals in the downfield region. Density functional theory (DFT) calculations, often used in conjunction with experimental data, can help assign specific chemical shifts, such as for the carbon atoms in carboxylic acid or dithiocarboxylic acid derivatives of phenanthroline. mdpi.com The carbon atoms directly bonded to the hydrazinyl nitrogen atoms (C-2 and C-9) would exhibit chemical shifts indicative of their substitution.

Interactive Table: Typical ¹H NMR Chemical Shifts (ppm) for the 1,10-Phenanthroline Core

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2, H-9 | ~9.18 | dd |

| H-3, H-8 | ~7.58 | dd |

| H-4, H-7 | ~8.20 | dd |

| H-5, H-6 | ~7.75 | s |

Note: Data is based on the parent 1,10-phenanthroline molecule in CDCl₃. chemicalbook.com Substituents at the 2,9-positions will alter these values.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds.

The phenanthroline ring itself gives rise to a series of sharp bands. The stretching vibrations of the C=C and C=N bonds within the aromatic system are typically observed in the 1400-1650 cm⁻¹ region. umich.edu Out-of-plane C-H bending vibrations appear between 700 and 900 cm⁻¹. umich.edu

The key diagnostic feature for this compound is the presence of bands associated with the hydrazinyl (-NHNH₂) groups. The N-H stretching vibrations typically appear as a set of bands in the 3200-3400 cm⁻¹ region. Additionally, the N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹, potentially overlapping with the aromatic ring vibrations. Upon coordination to a metal ion, shifts in the C=C and C=N stretching frequencies are observed, confirming the involvement of the phenanthroline nitrogen atoms in bonding. rsc.org

Interactive Table: Characteristic IR Absorption Bands (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazinyl) | Stretching | 3200 - 3400 |

| N-H (Hydrazinyl) | Bending | 1600 - 1650 |

| C=N (Phenanthroline) | Stretching | 1550 - 1620 |

| C=C (Phenanthroline) | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Out-of-plane bending | 700 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to study its fragmentation pathways, which helps to confirm its structure. Techniques such as Electrospray Ionization (ESI-MS) are commonly employed. mdpi.comrsc.org

The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, allowing for the precise determination of its molecular mass and confirmation of its elemental composition. For this compound (C₁₂H₁₂N₆), the expected monoisotopic mass is approximately 240.1174 u. High-resolution mass spectrometry (HRMS) can verify this value with high accuracy. mdpi.com

The fragmentation pattern observed in the MS/MS spectrum provides further structural evidence. Common fragmentation pathways for phenanthroline derivatives often involve the cleavage of substituent groups. For this compound, characteristic fragmentation would likely involve the sequential or simultaneous loss of the hydrazinyl groups or parts thereof (e.g., loss of N₂H₃ or N₂H₄). The fragmentation of a related compound, 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone), shows characteristic losses that help identify the core structure. asianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 1,10-phenanthroline and its derivatives is characterized by intense absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic system. researchgate.netdergipark.org.tr

The parent 1,10-phenanthroline molecule typically displays strong absorption bands around 230 nm and 265 nm. researchgate.net The introduction of hydrazinyl groups at the 2 and 9 positions is expected to act as an auxochromic group, causing a bathochromic (red) shift of these absorption bands and potentially increasing their intensity. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms of the hydrazinyl group. Less intense n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, may also be observed at longer wavelengths. dergipark.org.tr Upon complexation with metal ions, these bands can shift further, and new charge-transfer bands (ligand-to-metal or metal-to-ligand) may appear, often in the visible region. uj.edu.pl

Interactive Table: Typical UV-Vis Absorption Bands for Phenanthroline Systems

| Transition Type | Typical Wavelength (nm) |

| π → π | 230 - 300 |

| n → π | 300 - 350 |

| Charge Transfer (in complexes) | > 350 |

Note: These are general ranges; specific values depend on the solvent and substituents. researchgate.netdergipark.org.trchemrxiv.org

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound or its coordination compounds can be grown, XRD analysis can provide precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Studies

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. While this compound is itself an achiral molecule, it can form chiral coordination complexes with metal ions.

For instance, when three bidentate phenanthroline ligands coordinate to an octahedral metal center, they can form a propeller-like structure that exists as two non-superimposable mirror images (enantiomers), designated as Δ and Λ. These chiral complexes are CD-active. The CD spectrum provides information about the absolute configuration and stereochemical features of the metal complex. uj.edu.pl Studies on a related helical pyrazino-phenanthroline ligand and its Rhenium(I) complex have demonstrated the use of CD spectroscopy to probe the chiroptical properties associated with both the helical ligand and the chiral metal center. uj.edu.pl

Electrical Conductivity Measurements of Coordination Compounds

The solid-state electrical conductivity of coordination compounds derived from this compound can be measured to understand their electronic properties. These measurements determine whether the materials behave as insulators, semiconductors, or conductors.

For many coordination compounds, electrical conductivity increases with temperature, which is characteristic of semiconducting behavior. bendola.com The conductivity (σ) typically follows the Arrhenius equation: σ = σ₀ exp(-Ea/kT), where Ea is the activation energy for conduction. bendola.combendola.com By measuring the conductivity at various temperatures and plotting log(σ) versus 1/T, the activation energy can be calculated. This value provides insight into the energy gap between the valence and conduction bands in the material. Studies on metal complexes of similar hydrazone-based ligands have shown that they exhibit semiconducting properties with activation energies that depend on the specific metal ion and ligand structure. bendola.combendola.com

Coordination Chemistry of 2,9 Dihydrazinyl 1,10 Phenanthroline

Ligand Behavior and Metal Coordination Modes

The coordination behavior of 2,9-disubstituted phenanthrolines is heavily influenced by the nature of the substituent groups. In the case of hydrazone derivatives, such as 1,10-phenanthroline-2,9-di(carbaldehyde phenylhydrazone), the molecule possesses multiple donor sites: the two heterocyclic nitrogen atoms of the phenanthroline core and the nitrogen atoms of the two hydrazone moieties. This structure presents the potential for the ligand to act as a tetradentate chelating agent.

However, research indicates that significant steric constraints imposed by the bulky phenylhydrazone groups prevent the simultaneous coordination of all four potential donor atoms to a single metal center. researchgate.net Consequently, the ligand exhibits a pronounced tendency to function as a tridentate system. In this mode, it coordinates through the two phenanthroline nitrogen atoms and one of the hydrazone nitrogen atoms, leaving the second hydrazone group uncoordinated. researchgate.net This behavior is analogous to that of 2-hydrazino-1,10-phenanthroline, which also acts as a tridentate chelating agent, forming bis(ligand) complexes with metals like iron(II) and nickel(II). researchgate.net

The anionic counterparts present in a coordination compound can play a crucial role in determining the final structure and properties of the complex, including the coordination number of the metal ion. Anions can influence the complex in several ways: by directly coordinating to the metal center, by affecting the packing in the crystal lattice, or by influencing the electronic properties of the complex through outer-sphere interactions.

For instance, in complexes of the related 2-(N¹-methylhydrazino)-1,10-phenanthroline with iron(II), a marked dependence on the anion is observed for the spin transition between the high-spin (⁵T₂) and low-spin (¹A₁) states. researchgate.net This indicates a strong interaction between the anion and the complex cation, which modifies the ligand field splitting energy. While this example relates to electronic properties, it underscores the significant role of the anion. In other systems involving substituted phenanthrolines, anions like perchlorate (B79767) or peroxodisulfate have been shown to directly participate in the coordination sphere, binding to the metal as chelating or bridging ligands and thus increasing the coordination number. nih.govresearchgate.net The choice of anion can therefore dictate whether it remains as a charge-balancing counter-ion or becomes an integral part of the primary coordination sphere.

Formation of Coordination Complexes with Transition Metal Ions

Hydrazinyl and hydrazone derivatives of 1,10-phenanthroline (B135089) form stable complexes with a range of transition metal ions. The tridentate nature of these ligands allows for the formation of octahedral bis(ligand) complexes, [M(L)₂]²⁺, particularly with first-row transition metals.

Fe(II) and Ni(II): Both 2-hydrazino-1,10-phenanthroline and 1,10-phenanthroline-2,9-di(carbaldehyde phenylhydrazone) have been shown to form stable, six-coordinate bis(ligand) complexes with iron(II) and nickel(II). researchgate.netresearchgate.net

Co(II) and Cu(II): The di(phenylhydrazone) derivative also forms complexes with cobalt(II) and copper(II). researchgate.net

Mn(II), Zn(II), Cd(II), and Ag(I): While specific studies on the 2,9-dihydrazinyl derivative with all these metals are scarce, the broader family of substituted phenanthrolines readily coordinates with them. For example, various phenanthroline derivatives form stable complexes with manganese(II), silver(I), zinc(II), and cadmium(II), suggesting that the hydrazinyl derivative would behave similarly. nih.govuncw.edunih.gov The formation of complexes with these ions is expected, typically resulting in coordination numbers ranging from four to six, depending on the metal and stoichiometry. nih.govnih.govcdc.gov

Hg(II): Ligands based on the 1,10-phenanthroline framework are known to form complexes with mercury(II). uncw.edu

The inherent rigidity of the phenanthroline backbone makes these ligands highly preorganized for metal ion binding. uncw.edu

The electronic spectra of metal complexes provide valuable insights into the ligand field strength and the coordination geometry. For complexes of 2-hydrazino-1,10-phenanthroline and its derivatives, the spectral data are characteristic of six-coordinate, pseudo-octahedral environments.

In the case of nickel(II) complexes with 2-hydrazino-1,10-phenanthroline, the electronic spectra exhibit bands typical of the ³A₂g → ³T₂g and ³A₂g → ³T₁g(F) transitions in an octahedral field. researchgate.net The position of these bands indicates that the ligand exerts a field strength that is near the spin-crossover point for iron(II). researchgate.net This means that for Fe(II) complexes, the ground state can be either high-spin or low-spin, or a mixture of both, depending on subtle factors like temperature and the nature of the anion. researchgate.net

The well-known iron(II) complex with unsubstituted 1,10-phenanthroline, ferroin, shows a strong metal-to-ligand charge-transfer (MLCT) band at approximately 511 nm, which is responsible for its intense red color. researchgate.net Complexes with hydrazone-substituted phenanthrolines also display these characteristic MLCT bands, although their exact position and intensity may be modified by the substituents.

| Complex | Solvent | Absorption Maxima λmax (nm) | Assignment |

|---|---|---|---|

| [Fe(phen)₃]²⁺ (Ferroin) | Aqueous | 511 | MLCT (t₂g → π) |

| [Ni(phen)₃]²⁺ | Aqueous | 325 | n → π |

| [Zn(phen)₂]²⁺ | Aqueous | 315 | π → π* |

Data for unsubstituted phenanthroline complexes are provided for reference to illustrate typical spectral features. researchgate.netdergipark.org.tr

The formation of octahedral complexes with two tridentate ligands, such as [M(2-hydrazino-phen)₂]ⁿ⁺, gives rise to the possibility of geometric isomerism. ntu.edu.sg Two diastereomers are possible: the meridional (mer) isomer, where the three donor atoms of each ligand occupy a plane that passes through the central metal ion, and the facial (fac) isomer, where the three donor atoms are positioned on one face of the octahedron. The rigid, planar nature of the phenanthroline backbone typically favors the formation of the mer isomer.

Furthermore, when a bidentate or tridentate ligand coordinates to an octahedral center, the resulting complex is often chiral, meaning it is not superimposable on its mirror image. crunchchemistry.co.uk For complexes of the type [M(L)₃]ⁿ⁺ or [M(L)₂]ⁿ⁺, where L is a chelating ligand, this results in optical isomers, or enantiomers, designated as delta (Δ) and lambda (Λ). wikipedia.org The pink complex [Ni(phen)₃]²⁺, for example, has been successfully resolved into its separate Δ and Λ isomers. wikipedia.org It is expected that the bis(tridentate) complexes formed by 2-hydrazino-1,10-phenanthroline would also be chiral and exist as a pair of enantiomers (Δ-mer and Λ-mer).

In some cases, steric hindrance between ligands can cause significant distortion from ideal octahedral geometry. For complexes with bulky substituents at the 2 and 9 positions, such as 2,9-dimethyl-1,10-phenanthroline, a distorted tetrahedral or five-coordinate geometry can be favored over a six-coordinate one. wikipedia.orgresearchgate.net

Complexation Studies with Lanthanide and Actinide Ions

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the complexation of 2,9-Dihydrazinyl-1,10-phenanthroline with lanthanide and actinide ions. While the broader class of 1,10-phenanthroline derivatives has been the subject of extensive investigation for their coordination properties with f-block elements, particularly in the context of separating actinides from lanthanides, specific studies detailing the interaction of the 2,9-dihydrazinyl substituted ligand with these ion series appear to be limited or not publicly documented.

The coordination chemistry of 1,10-phenanthroline and its functionalized analogues is a significant area of research. nih.gov The rigid phenanthroline backbone provides a pre-organized scaffold for metal ion binding, and various substituents can be introduced to modulate the electronic properties and steric environment of the ligand, thereby influencing its selectivity and the stability of the resulting metal complexes. nih.govmyuchem.com For instance, derivatives such as diamides and bis-triazines of 1,10-phenanthroline have demonstrated considerable potential as selective extractants in nuclear fuel reprocessing. nih.gov

Research on the closely related compound, 2-hydrazino-1,10-phenanthroline, has reported on its synthesis and complexation with transition metals like nickel(II) and iron(II). researchgate.net These studies indicate that the hydrazino substituent can participate in metal coordination. However, this research does not extend to the di-substituted 2,9-dihydrazinyl analogue or its interactions with lanthanides and actinides. researchgate.net Another study observed the denitrogenation of 2-hydrazino-1,10-phenanthroline when reacting with certain transition metal salts, resulting in the formation of 1,10-phenanthroline complexes. researchgate.net

Despite the interest in phenanthroline-based ligands for f-element chemistry, dedicated studies reporting on the synthesis, characterization, and complexation behavior of this compound with lanthanide and actinide ions, including data on complex stoichiometry, stability constants, or structural details, were not identified in the performed searches. Chemical databases confirm the existence of the compound, identified by the CAS number 74339-62-1. chemicalbook.comchemsrc.comchemicalbook.com However, its application in coordination chemistry with f-block elements remains an unexplored area based on the available literature.

Further experimental research would be necessary to elucidate the coordination chemistry of this compound with lanthanide and actinide ions and to determine its potential for applications such as selective extraction and separation.

Advanced Applications in Chemical Research Involving 2,9 Dihydrazinyl 1,10 Phenanthroline

Supramolecular Chemistry and Host-Guest Systems

The unique geometry and functionalization of 2,9-Dihydrazinyl-1,10-phenanthroline make it an excellent precursor for designing intricate supramolecular structures capable of selective molecular recognition.

The two hydrazinyl groups of this compound are nucleophilic and can readily undergo condensation reactions with dicarbonyl compounds, such as dialdehydes and diketones. This reactivity is harnessed to construct macrocycles, which are large cyclic molecules. The reaction, typically a [1+1] or [2+2] cyclocondensation, forms stable hydrazone linkages, incorporating the phenanthroline unit directly into the macrocyclic backbone.

For instance, reacting this compound with a suitable dialdehyde (B1249045) can produce a variety of macrocyclic Schiff-base complexes. researchgate.net The size and properties of the resulting macrocycle's cavity can be precisely controlled by choosing a dicarbonyl compound with a specific length and rigidity. researchgate.net This synthetic strategy allows for the creation of tailored molecular containers. Metal ions can also be used as templates in these reactions, organizing the precursor molecules into the correct orientation for cyclization to occur efficiently. researchgate.net

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The macrocycles and other supramolecular architectures synthesized from this compound are designed for this purpose. The key principles governing their function are preorganization and complementarity.

Preorganization : The rigid 1,10-phenanthroline (B135089) unit acts as a structural scaffold, holding the binding sites of the macrocycle in a well-defined spatial arrangement. uncw.edu This reduces the entropic penalty of binding, leading to stronger and more selective interactions with guest molecules.

Complementarity : The size, shape, and electronic properties of the macrocycle's cavity are designed to be complementary to a specific guest molecule, such as a metal ion or a small organic molecule.

Self-Assembly : These complex structures are often formed through self-assembly, a process where molecules spontaneously organize into ordered arrangements. mdpi.com The formation of hydrazone bonds and the coordination with metal ions are the driving forces behind the assembly of these intricate architectures from simpler phenanthroline-based building blocks. mdpi.com

Materials Science and Functional Materials Development

The distinctive electronic properties and coordination capabilities of the phenanthroline core, combined with the reactive handles provided by the hydrazinyl groups, allow for its use in the development of novel functional materials.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov this compound can serve as a versatile organic linker in the synthesis of MOFs. The two hydrazinyl groups can be used to connect to metal centers, creating a porous, three-dimensional network.

The phenanthroline unit itself can also coordinate to metal ions, adding another layer of structural control. nih.govchemicalbook.com By carefully selecting the metal ions and reaction conditions, MOFs with tailored pore sizes and functionalities can be designed. These materials have potential applications in areas such as gas storage and catalysis. chemicalbook.com

The 1,10-phenanthroline system is known for its rich photophysical properties. chemicalbook.com When incorporated into larger conjugated systems or when complexed with metal ions, its derivatives can exhibit interesting photochemical behaviors. The extended π-system of macrocycles or polymers derived from this compound can absorb light and participate in energy or electron transfer processes. This makes them suitable for applications in photosensitive materials, such as those used in organic light-emitting diodes (OLEDs) or photocatalysis. chemicalbook.comrsc.org The specific properties can be tuned by modifying the structure of the molecule or the choice of metal ion.

Derivatives of 1,10-phenanthroline are widely used as chemosensors for the detection of metal ions. rsc.org The binding of a metal ion to the ligand can induce a change in its photophysical properties, such as a significant increase in fluorescence intensity, an effect known as Chelation-Enhanced Fluorescence (CHEF). uncw.edunih.gov

Macrocycles and other ligands derived from this compound can be designed to be highly selective for specific metal ions. The pre-organized cavity of the ligand provides a perfect fit for a target ion, leading to a strong and selective binding event that triggers a measurable optical response. uncw.edu This principle is the basis for highly sensitive and selective fluorescent sensors for environmentally and biologically important metal ions like cadmium(II), lead(II), and zinc(II). nih.govrsc.org

The table below presents data for a related compound, 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP), which illustrates the high affinity and selectivity for certain metal ions that is characteristic of these pre-organized phenanthroline-based ligands.

| Metal Ion | Ionic Radius (Å) | Log K1 (Stability Constant) | Observed Effect |

|---|---|---|---|

| Cd(II) | 0.96 | 12.21 | Strong Chelation-Enhanced Fluorescence (CHEF) effect |

| Gd(III) | 0.94 | High Affinity | - |

| Bi(III) | 1.03 | 15.72 | Very Stable Complex |

| Hg(II) | 1.02 | Not Measurable (Very High) | Very Stable Complex |

| Zn(II) | 0.74 | Low Affinity | - |

| Ni(II) | 0.69 | Low Affinity | - |

Data sourced from studies on the metal ion complexing properties of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP), a structurally related ligand that demonstrates the principles of preorganization and selective metal ion binding inherent to the 2,9-disubstituted phenanthroline scaffold. nih.govuncw.edu

Integration within Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound makes it an exemplary candidate for the bottom-up synthesis of Covalent Organic Frameworks (COFs). The two hydrazinyl (-NHNH₂) moieties can undergo condensation reactions with poly-aldehyde linkers to form highly stable, porous, and crystalline frameworks linked by hydrazone bonds.

The phenanthroline core, when integrated into the COF backbone, introduces a nitrogen-rich, heteroaromatic chelating site. This intrinsic functionality allows the resulting COF to act as a solid-state platform for coordinating metal ions, creating well-defined, isolated active sites for heterogeneous catalysis. Research on analogous phenanthroline-based COFs has demonstrated their remarkable stability and utility in photocatalysis. rsc.org For instance, a one-dimensional phenanthroline-based COF was developed for metal-free photocatalytic organic conversions, showcasing excellent light absorption capabilities and the ability to generate reactive oxygen species. rsc.org

Similarly, the formation of hydrazone-linked COFs is a well-established strategy for creating materials with high crystallinity and robust chemical stability. researchgate.net These frameworks have shown promise as semiconductor materials for photocatalytic applications, benefiting from narrow band gaps and efficient separation of photogenerated carriers. researchgate.net The combination of the photoactive phenanthroline unit and the stable hydrazone linkage in a COF derived from this compound would theoretically yield a highly functional material for light-driven chemical transformations.

Table 1: Characteristics of Structurally Related Covalent Organic Frameworks

| Framework Type | Monomers Used | Linkage | Key Properties | Potential Application | Reference |

|---|---|---|---|---|---|

| Phenanthroline-based 1D COF | 4,4'-(1,10-phenanthroline-2,9-diyl)bis[benzaldehyde] + Pyrenetetrayl-tetrakis[benzenamine] | Imine | High crystallinity, visible-light absorption, photoelectric response | Metal-free photocatalysis | rsc.org |

| Hydrazone-linked COF | 2,4,6-tris(4-formylphenyl)-1,3,5-triazine + Oxalohydrazide | Hydrazone | Satisfactory crystallinity, high thermal and chemical stability, narrow band gap | Heterogeneous photocatalysis | researchgate.net |

Catalysis and Photoreactivity Studies

The unique electronic and structural features of this compound position it as a ligand of significant interest in catalysis and photochemistry. The 1,10-phenanthroline core provides a classic bidentate N,N-chelating site, while the hydrazinyl substituents offer additional coordination points or reactive sites for further functionalization.

The 2,9-disubstituted phenanthroline framework is highly preorganized for metal ion coordination. The rigid structure minimizes conformational flexibility, leading to the formation of thermodynamically stable and kinetically inert metal complexes. Research on analogous ligands, such as 1,10-Phenanthroline-2,9-di(carbaldehyde phenylhydrazone), reveals that steric factors can influence the coordination mode, with a tendency for the ligand to act as a tridentate chelating agent rather than a quadridentate one. researchgate.net

Complexes prepared from the closely related 2-Hydrazino-1,10-phenanthroline with nickel(II) and iron(II) have been synthesized, demonstrating the capability of the hydrazinyl moiety to participate in coordination. researchgate.net The resulting complexes exhibited ligand field strengths near the spin-crossover region for iron(II), indicating the potential for creating catalysts with tunable electronic properties. researchgate.net The utility of 2,9-disubstituted phenanthroline ligands in catalysis is further highlighted by copper(I) complexes of 2,9-di(aryl)-1,10-phenanthrolines, which have been investigated as efficient catalysts in photoredox atom-transfer radical-addition (ATRA) reactions. researchgate.net These findings underscore the potential of metal complexes of this compound to function as robust catalysts in a variety of organic transformations.

Table 2: Catalytic Applications of Metal Complexes with Related Phenanthroline Ligands

| Ligand | Metal Ion | Coordination Mode | Catalytic Application | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline-2,9-di(carbaldehyde phenylhydrazone) | Fe(II), Co(II), Ni(II), Cu(II) | Tends to be tridentate | General coordination chemistry | researchgate.net |

| 2-Hydrazino-1,10-phenanthroline | Ni(II), Fe(II) | Tridentate | Potential for spin-crossover applications | researchgate.net |

| 2,9-di(aryl)-1,10-phenanthroline | Cu(I) | Tetradentate (in bis-ligand complex) | Photoredox Atom-Transfer Radical-Addition (ATRA) | researchgate.net |

Phenanthroline-based metal complexes, particularly those of ruthenium(II) and copper(I), are renowned for their photochemical and photosensitizing properties. nih.govrsc.org These complexes can absorb light to reach an excited state, typically a metal-to-ligand charge transfer (MLCT) state, from which they can initiate photochemical reactions through energy or electron transfer. nih.govacs.org

The incorporation of a hydrazinyl or hydrazone moiety onto the phenanthroline ligand can significantly influence the photophysical properties and reactivity of its metal complexes. A study on ruthenium(II) complexes with phenanthroline-hydrazone ligands demonstrated that these compounds can interact with DNA and exhibit moderate cytotoxic activity. semanticscholar.org Crucially, their cytotoxicity was enhanced threefold upon brief exposure to UV light, indicating a potent photocytotoxic effect. semanticscholar.org This suggests that the hydrazone-functionalized phenanthroline ligand plays a key role in the photosensitization pathway.

Ruthenium(II) polypyridyl complexes are well-known photosensitizers capable of generating cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon irradiation. nih.govnih.gov The excited state of the complex transfers energy to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive ¹O₂. The enhanced photoreactivity of the phenanthroline-hydrazone complex points to the ligand's direct involvement in modulating the energy levels and lifetimes of the excited states, making it a promising component for designing new photosensitizers for applications like photodynamic therapy.

Table 3: Photophysical and Photoreactive Properties of Related Phenanthroline Complexes

| Complex Type | Key Ligand Feature | Photochemical Property | Mechanism/Application | Reference |

|---|---|---|---|---|

| Ru(II) Polypyridyl | N-glycosylated Phenanthroline | Phosphorescent emission, singlet oxygen generation | Photosensitizer for Photodynamic Therapy (PDT) | nih.gov |

| Ru(II) Phenanthroline-Hydrazone | Phenanthroline-hydrazone | Photocytotoxicity increases 3x under UV light | Potential anticancer agents for photochemotherapy | semanticscholar.org |

| Cu(I) Diimine | 2,9-dimethyl-1,10-phenanthroline | MLCT excited state | Noble metal-free photosensitizers | rsc.org |

Theoretical and Computational Chemistry Studies on 2,9 Dihydrazinyl 1,10 Phenanthroline

Quantum Chemical Investigations of Electronic Structure

Detailed quantum chemical investigations specifically targeting the electronic structure of 2,9-dihydrazinyl-1,10-phenanthroline are limited. However, the electronic properties can be inferred from the fundamental characteristics of the 1,10-phenanthroline (B135089) core and the influence of the hydrazinyl substituents. The 1,10-phenanthroline framework is a rigid, planar aromatic system with a well-defined π-electron network. The introduction of two hydrazinyl (-NHNH2) groups at the 2 and 9 positions is expected to significantly modulate the electronic landscape.

The nitrogen atoms of the hydrazinyl groups possess lone pairs of electrons, which can participate in resonance with the phenanthroline ring. This donation of electron density into the aromatic system, a phenomenon known as a positive mesomeric effect (+M), would increase the electron density on the phenanthroline core, particularly at the ortho and para positions relative to the substituents. This increased electron density would likely influence the molecule's reactivity and its properties as a ligand.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. For this compound, the hydrazinyl substituents are expected to play a significant role in determining the nature and energy of these orbitals.

The electron-donating nature of the hydrazinyl groups would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and a better electron donor in ligand-metal interactions. The HOMO is anticipated to have significant contributions from the p-orbitals of the hydrazinyl nitrogen atoms and the π-system of the phenanthroline ring. Conversely, the LUMO is expected to be primarily localized on the π*-system of the phenanthroline core.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of hydrazinyl groups is predicted to decrease the HOMO-LUMO gap compared to unsubstituted 1,10-phenanthroline, suggesting enhanced reactivity. From the energies of the HOMO and LUMO, various quantum chemical parameters can be calculated to further describe the molecule's reactivity.

Table 1: Predicted Quantum Chemical Parameters for this compound (Hypothetical)

| Parameter | Formula | Predicted Trend |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Lower than 1,10-phenanthroline |

| Electron Affinity (A) | A ≈ -ELUMO | Similar to 1,10-phenanthroline |

| Electronegativity (χ) | χ = (I + A) / 2 | Potentially lower than 1,10-phenanthroline |

| Chemical Hardness (η) | η = (I - A) / 2 | Lower than 1,10-phenanthroline |

| Chemical Softness (S) | S = 1 / (2η) | Higher than 1,10-phenanthroline |

This table presents predicted trends based on the expected electronic effects of the hydrazinyl substituents. Actual values would require specific DFT calculations.

Computational Modeling of Ligand-Metal Interactions

The presence of two bidentate chelating sites—the two nitrogen atoms of the phenanthroline ring and the terminal amino groups of the two hydrazinyl moieties—makes this compound a potentially versatile ligand for metal coordination. Computational modeling, particularly using DFT, can provide valuable insights into the nature of ligand-metal interactions.

Modeling studies could predict the preferred coordination modes of the ligand with various metal ions. Depending on the metal ion's size, charge, and electronic configuration, the ligand could act as a tetradentate or a bridging ligand, forming mononuclear or polynuclear complexes. These calculations can determine the binding energies, bond lengths, and bond angles within the metal complexes, offering a detailed picture of the coordination sphere.

Furthermore, computational models can elucidate the electronic effects of coordination on both the ligand and the metal center. For instance, the charge transfer from the ligand to the metal can be quantified, and the changes in the frontier orbital energies upon complexation can be analyzed. This information is crucial for understanding the reactivity, spectral properties, and potential catalytic activity of the resulting metal complexes.

Interactions with Biomolecules: a Molecular Level Perspective

Investigations of Ligand-Nucleic Acid Interactions (e.g., DNA, G-Quadruplexes)

Research into 2,9-disubstituted 1,10-phenanthroline (B135089) derivatives, particularly those containing hydrazine-related functional groups like thiosemicarbazones, has highlighted their role as potent G-quadruplex (G4) DNA ligands. mdpi.comnih.gov These compounds are of significant interest due to their potential to target and stabilize G4 structures, which are implicated in the regulation of key cellular processes and are considered promising anticancer targets. nih.govnih.gov

The interaction of 2,9-disubstituted 1,10-phenanthroline thiosemicarbazone derivatives with nucleic acids demonstrates a marked selectivity for G-quadruplex DNA over standard duplex DNA (dsDNA). mdpi.com Studies utilizing techniques such as FRET-based DNA melting assays and equilibrium dialysis have been instrumental in quantifying this binding preference. mdpi.com

For instance, a neutral thiosemicarbazone derivative, 2,2′-(1,10-phenanthroline-2,9-diyl)-bis(methylene)-bis(hydrazine-1-carbothioamide), binds to the telomeric G-quadruplex sequence with a significantly higher affinity than to dsDNA. mdpi.com Equilibrium dialysis experiments, performed under both competitive and non-competitive conditions, confirmed this selectivity, revealing an estimated 24-fold preference for the quadruplex structure. mdpi.com The apparent association constants (Kapp) determined from these studies underscore the compound's preferential interaction. mdpi.com

To further probe the binding affinity of similar G4 ligands, fluorescence intercalator displacement (G4-FID) assays are often employed. nih.gov This method involves monitoring the displacement of a fluorescent probe, such as thiazole (B1198619) orange (TO), from the DNA structure by the ligand, which allows for the calculation of the concentration required to displace 50% of the probe (DC50 value). nih.gov A lower DC50 value indicates a higher binding affinity for the G4 structure. nih.gov

Table 1: Binding Affinity of a 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone Derivative

| Nucleic Acid Target | Method | Apparent Association Constant (Kapp) (M-1) |

|---|---|---|

| Telomeric G-Quadruplex | Equilibrium Dialysis | ~105 |

| Duplex DNA (ds17) | Equilibrium Dialysis | ~103 |

Data sourced from studies on 2,2′-(1,10-phenanthroline-2,9-diyl)-bis(methylene)-bis(hydrazine-1-carbothioamide). mdpi.com

The binding of these phenanthroline derivatives not only shows high affinity but also induces significant structural modifications, primarily through stabilization. The thiosemicarbazone derivatives of 2,9-disubstituted 1,10-phenanthroline have been identified as effective stabilizing agents for the telomeric G-quadruplex structure. mdpi.com In contrast, these same compounds produce negligible stabilization of duplex DNA structures, with thermal stabilization effects (ΔTm) close to 0 °C even at the highest tested concentrations. mdpi.com This differential stabilization further supports the selective targeting of G-quadruplexes. mdpi.com

Table 2: Thermal Stabilization Effects (ΔTm) on Nucleic Acid Structures

| Compound Type | Nucleic Acid Target | Stabilization Effect (ΔTm) |

|---|---|---|

| Thiosemicarbazone Derivatives | Telomeric G-Quadruplex | Good stabilizing agents |

| Thiosemicarbazone Derivatives | Duplex DNA (F10T) | ~0 °C |

Data reflects the general findings for compounds like 2,2′-(1,10-phenanthroline-2,9-diyl)-bis(methylene)-bis(hydrazine-1-carbothioamide) and its salts. mdpi.com

Circular Dichroism (CD) spectroscopy is a key technique used to assess whether these ligands induce changes in the G4 structure upon binding. mdpi.com While CD spectra provide a qualitative estimation, they are valuable for detecting shifts in the characteristic G4 folding topologies, offering insights into the nature of the ligand-induced structural modifications. mdpi.com The interaction between the phenanthroline core and the G-quadruplex structure is a primary focus of these spectroscopic analyses. mdpi.com

Future Research Directions and Outlook for 2,9 Dihydrazinyl 1,10 Phenanthroline

Emerging Avenues in Ligand Design and Functionalization

The reactive hydrazinyl groups at the 2 and 9 positions of the phenanthroline core are key to the future development of novel ligands. These sites offer a platform for a wide range of chemical modifications, enabling the synthesis of complex, multi-functional chelating agents with precisely tuned properties.

A significant area of future research will involve the condensation reactions of 2,9-dihydrazinyl-1,10-phenanthroline with various aldehydes and ketones. This pathway leads to the formation of Schiff base derivatives, which are known for their diverse coordination behavior and applications. Research into the synthesis of new Schiff bases derived from phenanthroline dialdehydes and sulfur-containing amines has already demonstrated the potential for creating ligands with interesting spectroscopic and structural properties. scirp.orgscirp.orgresearchgate.net Expanding this approach to this compound will likely yield a new class of ligands with enhanced coordination capabilities. For instance, the reaction with benzaldehyde (B42025) can produce hydrazone derivatives that form stable complexes with transition metals like iron(II) and nickel(II). researchgate.net

Further functionalization could involve reactions with:

β-diketones to create compartmental ligands capable of binding multiple metal ions in close proximity.

Carboxylic acids and their derivatives to introduce anionic coordination sites and enhance solubility.

Heterocyclic aldehydes to incorporate additional donor atoms and modulate the electronic properties of the resulting metal complexes.

The synthesis of these new derivatives will allow for a systematic investigation into how modifications to the peripheral structure of the ligand influence the steric and electronic environment of the metal center. This, in turn, will enable the fine-tuning of the properties of the resulting metal complexes for specific applications.

Potential for Integration into Novel Advanced Chemical Systems

The development of new ligands based on this compound opens the door to their integration into a variety of advanced chemical systems. The robust phenanthroline backbone, combined with the versatile coordination pockets created by the functionalized hydrazinyl arms, makes these ligands excellent candidates for the construction of supramolecular assemblies and functional materials.

Supramolecular Chemistry: The ability of these ligands to form well-defined complexes with a range of metal ions is a key feature that can be exploited in supramolecular chemistry. Future work could focus on the self-assembly of these ligands with metal ions to create intricate architectures such as:

Metallo-supramolecular cages and polygons: These structures have potential applications in host-guest chemistry, molecular recognition, and catalysis.

Helicates and other complex topologies: The specific geometry of the ligands can be designed to direct the formation of chiral supramolecular structures.

Materials Science: The integration of this compound-based complexes into polymeric and solid-state materials is another promising research direction.

Metal-Organic Frameworks (MOFs): By incorporating functional groups that can act as linkers, these ligands could be used to construct novel MOFs with tailored pore sizes and chemical functionalities for applications in gas storage, separation, and catalysis.

Coordination Polymers: The ability of these ligands to bridge multiple metal centers could be utilized to synthesize one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties. researchgate.net

Sensors: The fluorescence of the phenanthroline core is often sensitive to the coordination of metal ions. This property can be harnessed to develop selective and sensitive fluorescent sensors for the detection of specific metal ions. For example, derivatives like 2,9-di-(2'-pyridyl)-1,10-phenanthroline have shown high selectivity for cadmium detection. uncw.edu

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for the development of new functional molecules and materials with a wide range of applications.

Q & A

Basic Research Question

- 1H/13C NMR : Confirm hydrazinyl (-NHNH₂) protons (δ 3.5–4.5 ppm) and aromatic backbone signals (δ 8.5–9.5 ppm) .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C-18 column with 30% MeOH in H₂O mobile phase; retention time ~12.3 min .

How can researchers design experiments to investigate the coordination behavior of this compound with transition metals?

Advanced Research Question

Methodology :

UV-Vis Titration : Monitor ligand-to-metal charge transfer (LMCT) bands to determine binding constants (e.g., with Fe²⁺ or Ru³⁺) .

X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar) .

Solvent Effects : Compare stability constants in aqueous (buffered pH) vs. non-aqueous (DMF, CH₃CN) media using cyclic voltammetry .

Q. Example Workflow :

- Prepare [Ru(L)₂Cl₂] complexes (L = ligand), characterize via cyclic voltammetry (E₁/2 values) and compare with DFT-predicted redox potentials .

What strategies resolve contradictions in reported catalytic activities of 2,9-Dihydrazinyl-based complexes?

Advanced Research Question

Approaches :

- Standardization : Replicate experiments under controlled conditions (e.g., O₂-free environments for redox-sensitive reactions).

- Control Experiments : Use reference ligands (e.g., 2,9-dimethyl-1,10-phenanthroline) to isolate ligand-specific effects .

- Analytical Validation : Employ XPS or EDX to confirm metal-ligand stoichiometry and rule out impurities .

Case Study :

Discrepancies in CO₂ reduction efficiency may arise from varying hydrazinyl protonation states; adjust pH systematically and monitor via in-situ IR .

What are the primary applications of this compound in supramolecular chemistry?

Basic Research Question

- MOF/COF Synthesis : As a linker for porous materials with tunable luminescence .

- Catalysis : Ligand for Ru or Fe complexes in water oxidation or C–H activation .

- Sensors : Fluorescent probes for metal ions (e.g., Cu²⁺) via chelation-enhanced quenching .

Example :

Functionalize with phenylboronic acid via Suzuki coupling for MOFs with selective gas adsorption .

How can DFT predict electronic/steric effects of hydrazinyl substituents on ligand performance?

Advanced Research Question

Methodology :

Charge Distribution : Calculate Mulliken charges to assess donor strength.

HOMO-LUMO Gaps : Correlate with experimental UV-Vis spectra (e.g., λmax shifts) .

Steric Maps : Visualize ligand crowding using molecular dynamics (e.g., in [Pd(L)Cl₂] complexes).

Software : Gaussian 16 (B3LYP/6-31G*), VMD for visualization .

What safety protocols are essential for handling this compound?

Basic Research Question

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential hydrazine release during decomposition .

- Storage : Inert atmosphere (N₂), away from oxidizers or moisture .

How to study redox properties of this compound and its complexes?

Advanced Research Question

Experimental Design :

- Cyclic Voltammetry : In anhydrous DMF with 0.1 M TBAPF₆; Ag/AgCl reference electrode.

- Spectroelectrochemistry : Track absorbance changes at applied potentials (e.g., 0 to −1.5 V) .

Data Interpretation :

Compare E₁/2 values with computational predictions (DFT) to validate hydrazinyl’s redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.